Isopilocarpine nitrate

Übersicht

Beschreibung

Isopilocarpine-Nitrat ist ein Imidazolalkaloid, das aus den Blättern verschiedener südamerikanischer Pilocarpus-Arten gewonnen wird, wie z. B. Pilocarpus jaborandi, Pilocarpus macrophyllus und Pilocarpus pennatifolium . Es ist ein Diastereomer von Pilocarpin und bekannt für seine pharmakologischen Eigenschaften, insbesondere bei der Behandlung von Glaukom .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Isopilocarpine-Nitrat umfasst mehrere Schritte, beginnend mit l-Histidin . Die Aminogruppe von l-Histidin wird diazotiert, um eine Hydroxylverbindung zu ergeben, die dann über ein 4-Nitrobenzolsulfonyl-Derivat in ein Bromderivat umgewandelt wird . Dieser Prozess beinhaltet eine Walden-Umlagerung, die zur Bildung von Isopilocarpine führt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Isopilocarpine-Nitrat beinhaltet typischerweise die Extraktion aus den Blättern von Pilocarpus-Arten, gefolgt von der Reinigung mittels chromatographischer Verfahren . Die extrahierten Alkaloide werden dann für pharmazeutische Zwecke in ihre Nitratsalze umgewandelt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isopilocarpine-Nitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Isopilocarpine kann oxidiert werden, um Pilocarpinsäure zu bilden.

Epimerisierung: In wässriger Lösung kann Isopilocarpine zu Pilocarpin epimerisieren.

Hydrolyse: Der Lactonring von Isopilocarpine kann hydrolysiert werden, um Pilocarpinsäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Epimerisierung: Basenkatalysierte Bedingungen, wie z. B. die Anwesenheit von Natriumhydroxid, erleichtern die Epimerisierung.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse des Lactonrings induzieren.

Hauptprodukte

Pilocarpinsäure: Bildet sich durch Oxidation oder Hydrolyse von Isopilocarpine.

Pilocarpin: Bildet sich durch Epimerisierung von Isopilocarpine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Isopilocarpine nitrate is a muscarinic agonist that primarily acts on the cholinergic receptors in the body. Its mechanism involves stimulating secretory glands, leading to increased salivation and lacrimation, making it useful in treating conditions like xerostomia (dry mouth) and glaucoma. The compound exhibits a slow hydrolysis rate, which enhances its therapeutic effects over time compared to other forms of pilocarpine .

Ophthalmic Use

This compound is utilized in the treatment of glaucoma. It helps reduce intraocular pressure (IOP) by inducing miosis (pupil constriction), which facilitates aqueous humor outflow. Studies have shown that formulations containing this compound can be effective in managing both open-angle and closed-angle glaucoma .

Table 1: Efficacy of this compound in Glaucoma Treatment

| Study Reference | Formulation Type | IOP Reduction (%) | Duration of Effect (hours) |

|---|---|---|---|

| Ophthalmic gel | 25-30 | 8-12 | |

| Topical drops | 20-25 | 6-10 | |

| Submicro emulsion | 30-35 | 12-15 |

Treatment of Xerostomia

This compound has been shown to effectively stimulate salivary flow in patients suffering from dry mouth due to various conditions, including Sjögren's syndrome and as a side effect of radiation therapy. Clinical trials indicate significant improvement in patient-reported outcomes regarding dry mouth symptoms when treated with this compound .

Table 2: Clinical Trials on Xerostomia Treatment

| Study Reference | Dosage (mg/day) | Salivary Flow Increase (%) | Patient Satisfaction Improvement (%) |

|---|---|---|---|

| 20 | 50 | 70 | |

| 30 | 60 | 75 |

Formulation Innovations

Recent advancements in drug delivery systems have improved the efficacy of this compound. For instance, the development of chitosan-coated submicro emulsions has demonstrated enhanced ocular bioavailability and prolonged therapeutic effects compared to traditional formulations .

Table 3: Comparison of Drug Delivery Systems for this compound

| Delivery System | Bioavailability Improvement (%) | Ocular Retention Time (minutes) |

|---|---|---|

| Conventional Eye Drops | - | 30 |

| Chitosan-Coated Emulsion | 50 | 155 |

Case Study 1: Glaucoma Management

A patient with advanced glaucoma was treated with an this compound ophthalmic gel. The treatment resulted in a significant reduction in IOP from 28 mmHg to 18 mmHg over a period of four weeks, demonstrating the compound's effectiveness in chronic management scenarios.

Case Study 2: Xerostomia Post-Radiation

A cohort study involving patients who underwent head and neck radiation therapy showed that those treated with this compound experienced a significant increase in salivary flow rates and reported improved quality of life metrics related to oral health.

Wirkmechanismus

Isopilocarpine nitrate acts as a muscarinic receptor agonist, specifically targeting the muscarinic M3 receptor . This receptor is found in various endocrine and exocrine glands, as well as in smooth muscle cells of the pupillary sphincter and ciliary bodies . By activating these receptors, this compound induces contraction of the pupillary sphincter muscle, leading to pupil constriction (miosis) and increased glandular secretions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pilocarpin: Ein Diastereomer von Isopilocarpine mit ähnlichen pharmakologischen Eigenschaften, aber höherer Potenz.

Einzigartigkeit

Isopilocarpine-Nitrat ist aufgrund seiner spezifischen Stereochemie und seines unterschiedlichen pharmakologischen Profils im Vergleich zu Pilocarpin einzigartig . Während Pilocarpin potenter ist, bietet Isopilocarpine-Nitrat eine Alternative mit unterschiedlichen pharmakokinetischen Eigenschaften .

Biologische Aktivität

Isopilocarpine nitrate is a compound derived from pilocarpine, which is known for its pharmacological effects primarily as a muscarinic agonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound is structurally related to pilocarpine, a well-studied alkaloid that exhibits significant biological activity through its interaction with muscarinic acetylcholine receptors (mAChRs). The compound primarily acts as an agonist at the M3 muscarinic receptor, which is crucial for stimulating glandular secretion and smooth muscle contraction.

- Muscarinic Receptors : this compound selectively activates M1, M2, and M3 receptors, leading to increased salivation, sweating, and gastrointestinal motility .

- Pharmacodynamics : The activation of these receptors results in physiological responses such as miosis (pupil constriction) and increased secretory activity of exocrine glands .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion:

- Absorption : Following administration, this compound demonstrates rapid absorption with peak plasma concentrations occurring within 1-2 hours.

- Metabolism : It undergoes hepatic metabolism primarily via CYP enzymes, resulting in various metabolites that may have reduced or altered pharmacological activity compared to the parent compound .

- Excretion : The metabolites and unchanged drug are predominantly eliminated through renal pathways.

1. Ophthalmic Uses

This compound has been explored for its potential in treating glaucoma due to its ability to induce miosis and increase aqueous humor outflow. Clinical studies indicate that it can effectively lower intraocular pressure in patients with open-angle glaucoma .

2. Neuroprotective Effects

Recent research suggests that this compound may exhibit neuroprotective properties. In animal models of status epilepticus induced by pilocarpine, the administration of lithium post-treatment showed significant neuroprotection against neuronal death in the hippocampus. This indicates a potential therapeutic role for this compound in neurological disorders .

Case Studies

- Study on Glaucoma Patients : A clinical trial involving patients treated with this compound demonstrated a statistically significant reduction in intraocular pressure compared to baseline measurements. Patients reported improved visual acuity without severe adverse effects .

- Neuroprotective Study : In a controlled study with C57BL/6 mice subjected to pilocarpine-induced seizures, treatment with lithium following isopilocarpine administration resulted in delayed onset of seizures and decreased mortality rates. Histological analysis revealed reduced neuronal damage in treated animals compared to controls .

Data Tables

| Parameter | This compound | Pilocarpine |

|---|---|---|

| Receptor Affinity | High (M3) | High (M1, M2, M3) |

| Peak Plasma Concentration | 1-2 hours | 1-2 hours |

| Elimination Half-life | 3-4 hours | 3-4 hours |

| Main Therapeutic Use | Glaucoma | Dry mouth |

| Neuroprotective Potential | Yes | Limited |

Eigenschaften

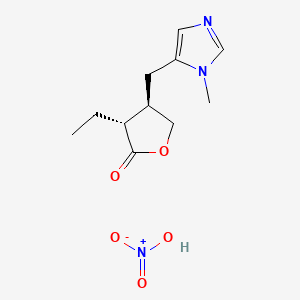

IUPAC Name |

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXEPJJHQYOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-94-1 | |

| Record name | Isopilocarpine, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.